molecular formula C11H11N3OS B2878865 N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide CAS No. 392326-16-8

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide

Cat. No.: B2878865
CAS No.: 392326-16-8
M. Wt: 233.29
InChI Key: QWNPCALGIYBSIX-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is an organic compound that features a pyridine ring and a thiazole ring connected through a propionamide group

Biochemical Analysis

Biochemical Properties

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6 . These kinases play crucial roles in cell cycle regulation, and their inhibition can have significant effects on cellular proliferation and function . The compound interacts with these enzymes through polar interactions, particularly electrostatic interactions .

Cellular Effects

The effects of this compound on cells are largely tied to its inhibitory effects on CDKs . By inhibiting these enzymes, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that the compound could influence the phosphorylation level of the Rb protein, a key regulator of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active sites of CDKs . This binding inhibits the activity of the kinases, thereby influencing the phosphorylation of key proteins involved in cell cycle regulation . The binding interactions involve both polar and nonpolar interactions, with electrostatic interactions playing a particularly crucial role .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that a related compound demonstrated significant inhibition of tumor growth in mouse models of acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide typically involves the reaction of 2-aminothiazole with 2-bromopyridine under suitable conditions to form the intermediate compound. This intermediate is then reacted with propionyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridin-4-yl)thiazol-2-amine
  • N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine
  • 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives

Uniqueness

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a thiazole ring connected through a propionamide group allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNPCALGIYBSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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